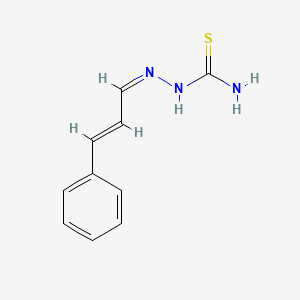
1-(3-Phenylallylidene)thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylallylidene)thiosemicarbazide is a compound that has garnered attention due to its diverse biological activities. It belongs to the class of thiosemicarbazides, which are known for their antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a thiosemicarbazide group attached to a phenylallylidene moiety, making it a versatile molecule in various scientific research fields.
准备方法
The synthesis of 1-(3-Phenylallylidene)thiosemicarbazide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. One common method includes the condensation reaction between thiosemicarbazide and cinnamaldehyde under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization.
Industrial production methods for thiosemicarbazides often involve the use of ammonium thiocyanate and hydrazine hydrate as starting materials. These reactants undergo nucleophilic addition and rearrangement reactions in a suitable solvent, such as cellosolve, at elevated temperatures (120-135°C) to yield the desired thiosemicarbazide derivatives .
化学反应分析
1-(3-Phenylallylidene)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiosemicarbazone using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Phenylallylidene)thiosemicarbazide has a wide range of scientific research applications:
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy. It has shown cytotoxic activity against various cancer cell lines.
Industry: Thiosemicarbazide derivatives are used in the production of dyes, photographic chemicals, and as intermediates in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Phenylallylidene)thiosemicarbazide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells. The compound binds to the active site of the enzyme, disrupting its function and leading to the inhibition of cancer cell proliferation. Additionally, its antimicrobial activity is linked to its ability to interfere with the synthesis of bacterial cell walls and proteins.
相似化合物的比较
1-(3-Phenylallylidene)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
1-(2-Phenylethylidene)thiosemicarbazide: Similar in structure but with a different alkylidene group, leading to variations in biological activity.
1-(4-Methoxybenzylidene)thiosemicarbazide: Contains a methoxy group on the phenyl ring, which can enhance its antimicrobial properties.
1-(3-Trifluoromethylbenzylidene)thiosemicarbazide: The presence of a trifluoromethyl group can increase the compound’s lipophilicity and potentially its biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for various research applications.
属性
IUPAC Name |
[(Z)-[(E)-3-phenylprop-2-enylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQFXIRXYXNOZ-JHLWKMQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N\NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
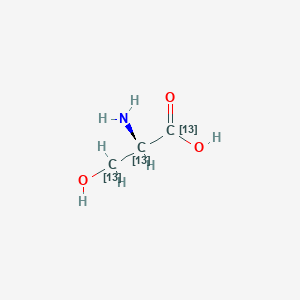
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonyl chloride](/img/structure/B8081360.png)
![2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8081367.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8081371.png)
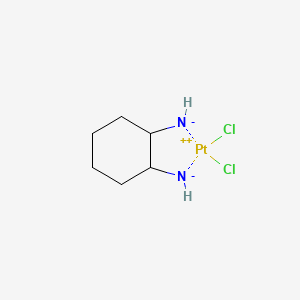
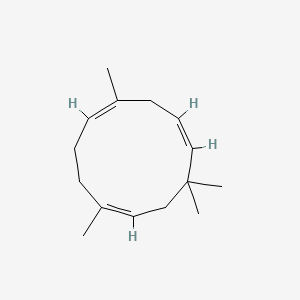
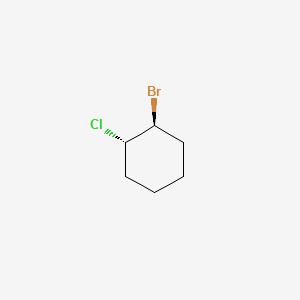
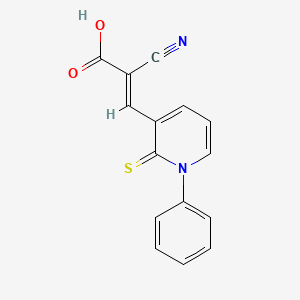
![1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid](/img/structure/B8081428.png)
![3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid](/img/structure/B8081435.png)
![N-{2-cyano-3-[2-(2-hydroxyethyl)hydrazino]-2-pentenoyl}urea](/img/structure/B8081441.png)
![(5E)-5-[1-[(4-methoxyphenyl)methylamino]propylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8081443.png)
![N-acetyl-N'-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea](/img/structure/B8081448.png)
![(5Z)-5-[1-(2-phenylethylamino)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8081453.png)
